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Introduction
Salt-Inducible Kinases (SIKs) are a family of serine/threonine kinases belonging to the AMP-

activated protein kinase (AMPK) family.[1] This family consists of three isoforms: SIK1, SIK2,

and SIK3.[1][2] Initially identified for their expression in the adrenal glands in response to high

salt intake, SIKs are now recognized as crucial regulators in various physiological processes,

including metabolism, inflammation, and cell proliferation.[2][3] Dysregulation of SIK activity has

been implicated in several diseases, such as cancer, metabolic disorders, and inflammatory

conditions.[1][2]

SIKs-IN-1 is a potent inhibitor of SIKs. Like many kinase inhibitors, it is designed to compete

with ATP by binding to the ATP-binding pocket of the kinase, thereby preventing the

phosphorylation of downstream substrates.[2] This characteristic makes SIKs-IN-1 a valuable

chemical probe for studying the biological roles of SIKs and a potential starting point for

therapeutic drug development. These application notes provide a detailed protocol for

performing an in vitro kinase assay to characterize the inhibitory activity of SIKs-IN-1 against

SIK isoforms.

SIK Signaling Pathway
The activation of SIKs is primarily regulated by the upstream kinase, Liver Kinase B1 (LKB1),

which phosphorylates a specific threonine residue within the activation loop of SIKs.[4][5] Once
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activated, SIKs phosphorylate and regulate the activity of downstream transcription factors and

co-activators, such as CREB-regulated transcription coactivators (CRTCs) and Class IIa

histone deacetylases (HDACs).[4] Phosphorylation by SIKs typically leads to the sequestration

of these proteins in the cytoplasm, preventing them from regulating gene expression in the

nucleus.[4] Inhibition of SIKs allows for the dephosphorylation and nuclear translocation of

CRTCs and HDACs, leading to changes in the expression of target genes.[2]
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Caption: SIK signaling pathway and the inhibitory action of SIKs-IN-1.

Experimental Protocol: In Vitro SIK Kinase Assay
This protocol describes the determination of the inhibitory activity of SIKs-IN-1 against SIK

family kinases using a luminescence-based ADP detection method. The amount of ADP

produced in the kinase reaction is quantified and is directly proportional to the kinase activity.
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Materials and Reagents
Reagent/Material Supplier

Catalog #
(Example)

Storage

Recombinant Human

SIK1
BPS Bioscience 100424 -80°C

Recombinant Human

SIK2
SignalChem S08-11G -80°C

Recombinant Human

SIK3
Carna Biosciences 01-153 -80°C

SIKs-IN-1 Selleckchem S8483 -20°C

Amara Peptide

Substrate
BPS Bioscience N/A (in kit) -20°C

ATP (10 mM) Promega V9121 -20°C

5x Kinase Assay

Buffer
BPS Bioscience 79334 -20°C

ADP-Glo™ Kinase

Assay Kit
Promega V9101 -20°C

White, 96-well plates Corning 3917 Room Temp

DMSO Sigma-Aldrich D2650 Room Temp

Reagent Preparation
1x Kinase Assay Buffer: Prepare by diluting the 5x Kinase Assay Buffer with sterile deionized

water. For 100 reactions, mix 600 µl of 5x buffer with 2400 µl of water.[6] Keep on ice.

SIKs-IN-1 Stock and Dilutions: Prepare a 10 mM stock solution of SIKs-IN-1 in DMSO.

Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO. The final

concentration in the assay will be 100-fold lower.

ATP Solution: Thaw the ATP stock solution. The final concentration in the assay should be at

or near the Km value for the specific SIK isoform, if known. A common starting concentration
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is 10 µM. Dilute the stock ATP in 1x Kinase Assay Buffer.

SIK Enzyme Preparation: Thaw the recombinant SIK enzymes on ice. Dilute each kinase to

the desired working concentration (e.g., 1-5 ng/µl) using 1x Kinase Assay Buffer.[6] Keep the

diluted enzyme on ice and use it promptly. Avoid multiple freeze-thaw cycles.[6]

Substrate Solution: Prepare the Amara peptide substrate solution at the desired

concentration (e.g., 1 mg/ml) in 1x Kinase Assay Buffer.

Assay Procedure
The following procedure is for a single 96-well plate. All reactions should be performed in

triplicate.

Compound Addition: Add 1 µL of SIKs-IN-1 serial dilutions to the wells of a white 96-well

plate. For "Positive Control" (max activity) and "Blank" (no enzyme) wells, add 1 µL of

DMSO.[6]

Master Mix Preparation: Prepare a Master Mix containing the substrate and ATP. For each

25 µL reaction, you will need:

12.5 µL of 2x Kinase Assay Buffer

5 µL of ATP solution (to achieve desired final concentration)

5 µL of Substrate solution

Reaction Initiation:

To the "Test Inhibitor" and "Positive Control" wells, add 12.5 µL of the Master Mix.

Add 12.5 µL of 1x Kinase Assay Buffer to the "Blank" wells.

Initiate the kinase reaction by adding 12.5 µL of the diluted SIK enzyme to the "Test

Inhibitor" and "Positive Control" wells.

Incubation: Mix the plate gently on a shaker and incubate at 30°C for 45-60 minutes.[6]
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Detection (Using ADP-Glo™):

After incubation, add 25 µL of ADP-Glo™ Reagent to each well.

Incubate the plate at room temperature for 40 minutes to stop the kinase reaction and

deplete the remaining ATP.

Add 50 µL of Kinase Detection Reagent to each well.

Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a

luminescent signal.

Data Reading: Measure the luminescence using a plate-reading luminometer.

Data Analysis
Subtract Background: Subtract the average luminescence value of the "Blank" wells from all

other wells.

Calculate Percent Inhibition: Use the following formula: % Inhibition = 100 * (1 -

(Luminescence_Inhibitor / Luminescence_Positive_Control))

Determine IC50: Plot the percent inhibition against the logarithm of the SIKs-IN-1
concentration. Fit the data to a sigmoidal dose-response curve (variable slope) to determine

the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by

50%.

Experimental Workflow
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Caption: Workflow for the in vitro SIK kinase inhibition assay.
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Data Presentation
The following tables represent example data that could be generated from this assay protocol.

Table 1: Percent Inhibition of SIK Isoforms by SIKs-IN-1 at 1 µM

Kinase Isoform
Average Luminescence
(RLU)

% Inhibition

SIK1

Positive Control 850,000 0%

+ 1 µM SIKs-IN-1 95,000 88.8%

SIK2

Positive Control 920,000 0%

+ 1 µM SIKs-IN-1 78,000 91.5%

SIK3

Positive Control 780,000 0%

+ 1 µM SIKs-IN-1 150,000 80.8%

Table 2: IC50 Values of SIKs-IN-1 against SIK Isoforms

Kinase Isoform IC50 (nM) Hill Slope R²

SIK1 75.2 -1.1 0.995

SIK2 48.5 -1.2 0.998

SIK3 120.8 -1.0 0.992

These results would indicate that SIKs-IN-1 is a potent inhibitor of all three SIK isoforms, with

the highest potency observed against SIK2.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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